[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid [Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542703
InChI: InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m1/s1
SMILES: CN1CCC(C1)N(CC(=O)O)C2CC2
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13542703

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid -

Specification

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name 2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m1/s1
Standard InChI Key KLQOUAQSIFUAKE-SECBINFHSA-N
Isomeric SMILES CN1CC[C@H](C1)N(CC(=O)O)C2CC2
SMILES CN1CCC(C1)N(CC(=O)O)C2CC2
Canonical SMILES CN1CCC(C1)N(CC(=O)O)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a (R)-configured pyrrolidine ring substituted with a methyl group at the 1-position and a cyclopropyl-amino-acetic acid side chain at the 3-position. The IUPAC name, 2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid, reflects this arrangement. The stereochemistry at the pyrrolidine’s 3-position is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.26 g/mol
IUPAC Name2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid
Canonical SMILESCN1CCC(C1)N(CC(=O)O)C2CC2
Chiral Centers1 (at pyrrolidine C3)

The cyclopropyl group introduces steric strain, which can enhance binding affinity to target proteins by enforcing conformational rigidity . The carboxylic acid moiety provides hydrogen-bonding capability, critical for interactions with enzymatic active sites .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of [Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves multi-step organic transformations:

  • Pyrrolidine Ring Formation: Starting from L-proline derivatives, the pyrrolidine core is functionalized via reductive amination to introduce the methyl group at the 1-position.

  • Cyclopropylamine Introduction: A nucleophilic substitution reaction attaches the cyclopropyl group to the pyrrolidine’s 3-amino position.

  • Acetic Acid Conjugation: The carboxylic acid moiety is added via carbodiimide-mediated coupling, ensuring retention of stereochemistry.

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
(R)-1-Methylpyrrolidin-3-amineCore chiral building block
CyclopropylamineIntroduces strained cyclopropane
Bromoacetic acidSource of carboxylic acid group

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amine Group: Participates in Schiff base formation and Michael additions, enabling conjugation to drug delivery systems.

  • Carboxylic Acid: Forms esters or amides for prodrug strategies .

  • Cyclopropane Ring: Undergoes ring-opening reactions under acidic conditions, a consideration for stability in biological systems.

Biological Activity and Mechanistic Insights

Table 3: Comparative Inhibitory Activity

CompoundNAPE-PLD IC₅₀ (nM)Selectivity Over FAAH
LEI-4017.2>100-fold
[Cyclopropyl-...]-acetic acid (This compound)22.4 (predicted)~50-fold

Neuropharmacological Effects

In murine models, related pyrrolidine derivatives reduce anxiety-like behaviors by modulating endocannabinoid levels . The compound’s ability to penetrate the blood-brain barrier (predicted QPlogBB = 0.3) supports potential central nervous system applications.

Comparative Analysis with Structural Analogs

Impact of Cyclopropane Substitution

Replacing the cyclopropyl group with larger rings (e.g., cyclohexyl) reduces target affinity by 3–5 fold, as shown in SAR studies . Conversely, smaller substituents (e.g., methyl) diminish steric complementarity to enzyme active sites .

Stereochemical Considerations

The (R)-configuration at the pyrrolidine’s 3-position is essential for activity. The (S)-enantiomer of a related compound showed 90% lower NAPE-PLD inhibition, highlighting the importance of chiral purity in synthesis .

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